2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
Overview
Description
2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide: is a synthetic organic compound that belongs to the class of benzo[d]thiazolium salts This compound is characterized by the presence of a thiazole ring fused with a benzene ring, an amino group at the second position, a fluorine atom at the sixth position, and a prop-2-yn-1-yl group at the third position The bromide ion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable halogenated alkyne under basic conditions to form the thiazole ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Quaternization: The final step involves the quaternization of the thiazole nitrogen with propargyl bromide to form the desired benzo[d]thiazolium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or other anions.
Electrophilic Addition: The prop-2-yn-1-yl group can undergo electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the prop-2-yn-1-yl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium chloride in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Electrophilic Addition: Reagents such as bromine, chlorine, or hydrogen bromide in solvents like dichloromethane or chloroform.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of corresponding halide salts.
Electrophilic Addition: Formation of halogenated derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction conditions.
Scientific Research Applications
2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The unique electronic properties of the thiazole ring make this compound useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used in studies investigating the interactions of thiazole derivatives with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide involves its interaction with specific molecular targets. The amino group and the fluorine atom can form hydrogen bonds and electrostatic interactions with target proteins, while the prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-fluoro-3-(methyl)benzo[d]thiazol-3-ium bromide
- 2-Amino-6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
- 2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium chloride
Uniqueness
The uniqueness of 2-amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide lies in the combination of the fluorine atom and the prop-2-yn-1-yl group. The presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the prop-2-yn-1-yl group provides a reactive site for further functionalization. This combination of features makes the compound particularly versatile for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-3-ium-2-amine;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h1,3-4,6,12H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDGGVVJOIQJAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC[N+]1=C(SC2=C1C=CC(=C2)F)N.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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